molecular formula C8H10FNO B1265664 2-Amino-1-(4-fluorophenyl)ethanol CAS No. 456-05-3

2-Amino-1-(4-fluorophenyl)ethanol

Cat. No.: B1265664
CAS No.: 456-05-3
M. Wt: 155.17 g/mol
InChI Key: LPKXWVNNGWDLMT-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in the synthesis of various pharmaceuticals and fine chemicals. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Classical Synthetic Routes

Reduction of 4-Fluoro-β-nitrostyrene

A well-established chemical synthesis route begins with the condensation of 4-fluorobenzaldehyde and nitromethane , producing 4-fluoro-β-nitrostyrene as an intermediate. This intermediate undergoes reduction using strong hydride reagents such as lithium aluminum hydride (LiAlH4) to yield 2-amino-1-(4-fluorophenyl)ethanol . The final product is often isolated as its hydrochloride salt by treatment with hydrochloric acid to enhance stability and crystallinity.

  • Reaction Scheme:

    • 4-Fluorobenzaldehyde + Nitromethane → 4-Fluoro-β-nitrostyrene
    • 4-Fluoro-β-nitrostyrene + LiAlH4 → this compound
    • This compound + HCl → Hydrochloride salt
  • Industrial Considerations: Reaction parameters such as temperature, pressure, and catalyst choice are optimized to maximize yield and purity, with particular attention to controlling reaction time and reducing side products.

Step Reagents/Conditions Outcome Notes
Condensation 4-Fluorobenzaldehyde, nitromethane 4-Fluoro-β-nitrostyrene Base-catalyzed, moderate temp
Reduction LiAlH4 in ether solvent This compound Strong reducing agent, inert atmosphere
Salt formation HCl (aq) Hydrochloride salt Improves stability and isolation

Biocatalytic and Enzymatic Approaches

Multi-Enzyme Cascade from l-Phenylalanine Analogues

Recent advances demonstrate enzymatic cascades converting amino acids into chiral amino alcohols structurally related to this compound. Although direct enzymatic synthesis of the fluorinated analogue is less reported, methodologies for phenyl-substituted amino alcohols provide a blueprint.

  • Process Overview:

    • Enzymatic deamination of l-phenylalanine derivatives to cinnamic acid analogues.
    • Subsequent biocatalytic reduction steps convert these intermediates into enantiopure amino alcohols.
    • These cascades employ lyophilized E. coli cells expressing specific enzymes such as tyrosine ammonia lyase and reductases.
  • Advantages: High chemo- and enantioselectivity, mild reaction conditions, and potential for scale-up.

  • Key Data:

    • Conversion rates >99% for initial deamination.
    • Multi-step cascades with only one intermediate extraction step.
    • Reaction conditions: pH 6.5–9, temperatures around 30 °C, incubation times ~24 hours.
Step Biocatalyst/Conditions Conversion (%) Notes
Deamination Tyrosine ammonia lyase, pH 9 >99 High chemoselectivity
Reduction cascade Reductases, pH 6.5–7, 30 °C High yield Sequential, mild conditions

One-Pot Combination Catalysis

A novel one-pot method integrates enzymatic and nanoparticle catalysis for the synthesis of 1,2-amino alcohols from azido ketones, which can be adapted for fluorophenyl substrates.

  • Methodology:

    • Initial azidolysis to introduce the azido group.
    • Alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction of 2-azido ketones.
    • Pd nanoparticle-catalyzed hydrogenation to convert azide to amine.
  • Outcomes:

    • Full conversion within 2 hours.
    • High chemical and enantiomeric purity.
    • Feasibility for crude reaction mixtures, reducing purification steps.
Reaction Step Catalyst/Conditions Time (h) Yield/Purity
Azidolysis Chemical step - Intermediate formation
ADH-catalyzed reduction Alcohol dehydrogenase, mild conditions 2 High enantiomeric purity
Pd nanoparticle hydrogenation Pd nanoparticles, H2 gas - Complete conversion

Summary Table of Preparation Methods

Method Type Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Classical chemical synthesis 4-Fluorobenzaldehyde, nitromethane, LiAlH4, HCl Controlled temp, inert atmosphere High yield, hydrochloride salt formation Industrially scalable
Enzymatic cascade Tyrosine ammonia lyase, reductases, E. coli cells pH 6.5–9, 30 °C, 24 h >99% conversion, enantiopure Mild conditions, high selectivity
One-pot chemo-enzymatic ADH, Pd nanoparticles, azido ketones Mild temp, short reaction time Full conversion, high purity Efficient, fewer purification steps
Pyrrole derivative synthesis Ethyl cyanoacetate, chloroacetamide, KOH, 18-crown-6 Room temp, organic solvent 87% yield Provides related fluorophenyl derivatives

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-fluorophenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in its precursor can be reduced to form the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 4-Fluorobenzaldehyde or 4-Fluorobenzophenone.

    Reduction: Reduction of the nitro group yields this compound.

    Substitution: Substitution reactions can produce various derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Amino-1-(4-fluorophenyl)ethanol is utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that are crucial in creating various derivatives used in pharmaceuticals and agrochemicals.

Synthesis of Biologically Active Compounds
The compound serves as a building block for synthesizing biologically active compounds, particularly those targeting neurological disorders. Its ability to form stable bonds with other functional groups makes it an essential component in drug development.

Biological Research

CNS Research
Due to its structural similarity to neurotransmitters like phenethylamines, this compound is being investigated for its potential effects on central nervous system functions. Preliminary studies indicate that it may influence neurotransmitter systems, leading to implications for treating neurological disorders.

Enzyme Activity Enhancement
Research has shown that this compound can enhance the activity of certain metabolic enzymes. For example, studies have suggested that it increases metabolic flux within cells, indicating potential applications in metabolic engineering.

Pharmaceutical Development

Drug Design and Development
As a precursor in pharmaceutical synthesis, this compound is crucial for developing new drugs. Its ability to interact with various biological targets makes it a candidate for synthesizing compounds with anti-inflammatory, analgesic, or antiviral properties.

Case Studies in Antiviral Research
Studies involving derivatives of this compound have demonstrated promising antiviral activity against specific viral strains. These findings highlight the compound's potential as a scaffold for developing new antiviral agents.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluorophenyl)ethanol depends on its specific application. In pharmaceutical contexts, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)ethanol
  • 2-Amino-1-(4-bromophenyl)ethanol
  • 2-Amino-1-(4-methylphenyl)ethanol

Uniqueness

2-Amino-1-(4-fluorophenyl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its ability to interact with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Biological Activity

2-Amino-1-(4-fluorophenyl)ethanol, also known as (1S)-2-amino-1-(4-fluorophenyl)ethanol, is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H10_{10}F1_{1}N1_{1}O1_{1}. The presence of the fluorine atom at the para position of the phenyl ring contributes to its unique chemical reactivity and biological activity. The compound features both amino and hydroxyl functional groups, which are crucial for its interactions with various biomolecules.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity and potentially altering metabolic pathways. It can bind to active sites or modify enzyme conformation, affecting enzyme function and overall biochemical pathways . For instance, studies have indicated that this compound may modulate the activity of alcohol dehydrogenases (ADHs), which play a critical role in the metabolism of alcohols and other substrates .

Cellular Effects

The compound's effects on cellular functions are multifaceted. It can influence cell signaling pathways by interacting with receptors or signaling proteins. This interaction leads to changes in gene expression and cellular metabolism . For example, it has been noted that this compound may affect the expression of genes involved in inflammatory responses, suggesting potential anti-inflammatory properties.

Central Nervous System (CNS) Research

Due to its structural similarity to neurotransmitters such as phenethylamines, this compound is being investigated for its potential effects on CNS functions. Preliminary studies suggest that it may have implications in treating neurological disorders . However, further research is needed to elucidate its specific effects on neurotransmitter systems.

Pharmaceutical Development

The compound serves as a valuable scaffold for developing new drugs. Its ability to interact with various biological targets makes it a candidate for synthesizing compounds with anti-inflammatory, analgesic, or even antiviral properties . The synthesis of enantiopure derivatives from this compound has been highlighted as crucial in pharmaceutical applications due to the importance of chirality in drug efficacy .

Case Studies and Research Findings

Several studies have demonstrated the biological significance of this compound:

  • Study on Enzyme Activity : A study reported that this compound could enhance the activity of certain metabolic enzymes, leading to increased metabolic flux within cells. This finding suggests potential applications in metabolic engineering .
  • Antiviral Research : In another study, derivatives of this compound were synthesized and tested for antiviral activity. Some derivatives exhibited promising results against viral strains, indicating a pathway for developing antiviral agents .
  • Cytotoxicity Assessments : Research evaluating the cytotoxic effects of this compound on various cell lines showed that while some derivatives had low cytotoxicity profiles, others were more potent against specific cancer cell lines .

Data Summary Table

Property Details
Molecular FormulaC8_{8}H10_{10}F1_{1}N1_{1}O1_{1}
Key Functional GroupsAmino (-NH2_2), Hydroxyl (-OH), Fluoro (-F)
Enzyme InteractionsModulates activity of ADHs
Cellular EffectsInfluences signaling pathways and gene expression
Therapeutic PotentialAnti-inflammatory, analgesic, antiviral

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-1-(4-fluorophenyl)ethanol, and what key intermediates are involved?

  • Methodological Answer : A common approach involves reductive amination or azide reduction. For example, analogs like (±)-2-Amino-1-(4-methoxyphenyl)ethanol are synthesized via azide intermediates (e.g., 2-azido-1-(4-methoxyphenyl)ethanone), reduced using Staudinger conditions (triphenylphosphine) followed by hydrolysis . For the fluorophenyl variant, similar strategies may apply, with adjustments for fluorine's electron-withdrawing effects. Reduction of a ketone precursor (e.g., 2-Amino-1-(4-fluorophenyl)ethanone) using agents like sodium borohydride or catalytic hydrogenation could yield the ethanol derivative .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm backbone structure, while 19F^{19}\text{F} NMR identifies fluorine positioning .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and purity.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, crucial for chiral variants .
  • HPLC : Assesses purity (>95% threshold recommended for biological assays) .

Q. What preliminary biological activities have been reported for fluorophenyl ethanol derivatives?

  • Methodological Answer : Fluorophenyl-containing analogs exhibit varied bioactivity. For example, imidazolopiperazine derivatives with 4-fluorophenyl groups show anti-malarial IC50_{50} values ranging from 10–3360 nM in parasite assays (e.g., 3D7 and W2 strains) . Initial screening should include in vitro cytotoxicity (e.g., HEK293 cells) and target-specific assays (e.g., enzyme inhibition).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer :

  • Catalyst Screening : Palladium or nickel catalysts may enhance hydrogenation efficiency for ketone intermediates .
  • Biocatalysis : Enzymatic reduction (e.g., alcohol dehydrogenases) offers stereoselectivity and milder conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve azide stability during Staudinger reactions .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC to rule out impurities (e.g., 2-Amino-1-(4-fluorophenyl)ethanone.HCl byproducts) .
  • Assay Reproducibility : Replicate under standardized conditions (e.g., fixed pH, temperature).
  • Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers or batch effects .

Q. What computational strategies predict the structure-activity relationship (SAR) of fluorophenyl ethanol derivatives?

  • Methodological Answer :

  • QSAR Models : Train artificial neural networks (ANN) on IC50_{50} datasets to correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., malaria PfATP4 protease) .

Q. What environmental safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Biodegradation Studies : Follow OECD 301 guidelines to assess aerobic degradation in soil/water.
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae (OECD 202/201).
  • Waste Management : Incinerate at >800°C with alkali scrubbers to prevent fluorinated byproduct release .

Q. Methodological Notes

  • Stereochemistry : Chiral resolution (e.g., via chiral HPLC or enzymatic kinetic resolution) is critical for enantiopure synthesis, as seen in (R)- and (S)-chloro-fluorophenyl ethanol derivatives .
  • Data Reproducibility : Cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) to avoid misassignment .
  • Advanced SAR : Introduce substituents (e.g., methyl, methoxy) at the phenyl ring to systematically study electronic effects on bioactivity .

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXWVNNGWDLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274502
Record name 2-amino-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-05-3
Record name 2-amino-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(4-fluorophenyl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution consisting of 2-amino-1-(4-fluoro-phenyl)-ethanone (150 mg, 0.9 mmol) and MeOH (5 mL) was added NaBH4 (97 mg, 2.6 mmol). The mixture was stirred at rt for 45 min and then concentrated to dryness. The residue was diluted with EtOAc and washed with a satd. NH4Cl solution before drying (Na2SO4), and concentrating to give 2-amino-1-(4-fluoro-phenyl)-ethanol (139 mg, 100%) which was used without further purification.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
97 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A recovery flask was charged with 520 mg (2.81 mmol) of the optically active 1-(4-fluorophenyl)-2-nitroethanol obtained in Example 14, 52 mg of 10% Pd/C, and 2.8 ml of methanol, and stirring was carried out under an atmosphere of hydrogen at atmospheric pressure and 30° C. for 22 hours. After the reaction was completed, the catalyst was filtered off and the solvent was distilled off under vacuum to give 421 mg (yield 97%, 1H-NMR) of optically active 2-amino-1-(4-fluorophenyl)ethanol as white crystals. The amino group of the amino alcohol so obtained was monobenzoylated by reaction with benzoyl chloride, and when it was analyzed using a CHIRALCEL OD column (eluant; n-hexane:2-propanol=30:1), it was found that the optical purity was 96% ee.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
52 mg
Type
catalyst
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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